1-Bromo-2-(3-bromopropyl)benzene 1-Bromo-2-(3-bromopropyl)benzene
Brand Name: Vulcanchem
CAS No.: 1075-28-1
VCID: VC7096524
InChI: InChI=1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2
SMILES: C1=CC=C(C(=C1)CCCBr)Br
Molecular Formula: C9H10Br2
Molecular Weight: 277.987

1-Bromo-2-(3-bromopropyl)benzene

CAS No.: 1075-28-1

Cat. No.: VC7096524

Molecular Formula: C9H10Br2

Molecular Weight: 277.987

* For research use only. Not for human or veterinary use.

1-Bromo-2-(3-bromopropyl)benzene - 1075-28-1

Specification

CAS No. 1075-28-1
Molecular Formula C9H10Br2
Molecular Weight 277.987
IUPAC Name 1-bromo-2-(3-bromopropyl)benzene
Standard InChI InChI=1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2
Standard InChI Key IOAZJPZJOSGBBZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CCCBr)Br

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound, 1-bromo-2-(3-bromopropyl)benzene, denotes a benzene ring with a bromine atom at position 1 and a 3-bromopropyl group at position 2. The molecular structure is defined by the SMILES notation C1=CC=C(C(=C1)CCCBr)Br, which specifies the connectivity of the bromine atoms and propyl chain . The InChIKey IOAZJPZJOSGBBZ-UHFFFAOYSA-N uniquely identifies its stereochemical and isotopic features .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC9H10Br2\text{C}_9\text{H}_{10}\text{Br}_2
Molecular Weight277.99 g/mol
SMILESC1=CC=C(C(=C1)CCCBr)Br
InChIKeyIOAZJPZJOSGBBZ-UHFFFAOYSA-N

The compound’s structure facilitates electrophilic aromatic substitution and alkylation reactions due to the electron-withdrawing effects of the bromine atoms.

Physical and Chemical Properties

Physicochemical Characteristics

1-Bromo-2-(3-bromopropyl)benzene is a liquid at room temperature, presenting as a yellow to colorless oil . Its boiling point is reported at 75–76 °C under reduced pressure (0.1 Torr) . The compound requires refrigeration for storage to maintain stability, as specified by suppliers .

PropertyValueSource
Physical StateLiquid
AppearanceYellow to colorless oil
Boiling Point75–76 °C at 0.1 Torr
Storage Conditions20–22 °C (room temperature)

Reactivity and Stability

The benzylic bromine atom on the propyl chain is susceptible to nucleophilic substitution, while the aromatic bromine participates in coupling reactions. The compound’s stability is influenced by exposure to light and moisture, necessitating inert atmosphere handling .

Synthetic Applications and Industrial Relevance

Role in Organic Synthesis

As a di-brominated intermediate, 1-bromo-2-(3-bromopropyl)benzene is employed in Suzuki-Miyaura and Ullmann-type coupling reactions to construct biaryl frameworks . Its dual reactivity allows sequential functionalization—first at the benzylic position and subsequently on the aromatic ring.

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedP301+P312: Seek medical attention
H315: Skin irritationP264: Wash skin thoroughly
H335: Respiratory irritationP261: Avoid breathing dust

Environmental Impact

The compound’s environmental persistence and bioaccumulation potential are flagged under H412 (harmful to aquatic life) . Disposal must comply with local regulations for halogenated waste.

Analytical Profiling and Spectroscopic Data

Collision Cross Section (CCS) Predictions

Computational models predict CCS values for various adducts, aiding in mass spectrometry identification. For instance, the [M+H]+ ion exhibits a CCS of 145.6 Ų .

Table 4: Predicted CCS Values

Adductm/zCCS (Ų)Source
[M+H]+276.92220145.6
[M+Na]+298.90414141.4
[M-H]-274.90764146.9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator